Cas no 171197-16-3 (2-Propenamide,2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]-)

2-Propenamide,2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]- structure
171197-16-3 structure
Productnaam:2-Propenamide,2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]-
CAS-nummer:171197-16-3
MF:C15H13F3N2O2
MW:310.271134138107
CID:164140
PubChem ID:54684599

2-Propenamide,2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Propenamide,2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]-
    • (E)-2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide
    • (2E)-2-(cyclopropylcarbonyl)-3-hydroxy-3-{[3-methyl-4-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
    • 2-Cyano-3-cyclopropyl-3-hydroxy-N-(3'-methyl-4'-(trifluoromethyl)phenyl)propenamide
    • Cch-mtpp
    • 147076-36-6
    • AKOS040733574
    • CS-0021915
    • 2-(Cyclopropanecarbonyl)-3-Hydroxy-3-[[3-Methyl-4-(Trifluoromethyl)Phenyl]Amino]Prop-2-Enenitrile
    • MS-24505
    • 171197-16-3
    • (Z)alpha-Cyano-alpha(sup 4'),alpha(sup 4'),alpha(sup 4')-trifluoro-beta-hydroxycyclopropaneacrylo-3',4'-xylide
    • starbld0016633
    • BL162328
    • GDHFOVCRYCPOTK-QBFSEMIESA-N
    • UNII-44EH625IUS
    • Q27258741
    • (Z).ALPHA.-CYANO-.ALPHA.(SUP 4'),.ALPHA.(SUP 4'),.ALPHA.(SUP 4')-TRIFLUORO-.BETA.-HYDROXYCYCLOPROPANEACRYLO-3',4'-XYLIDE
    • Laflunimus
    • (Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide
    • Laflunimus [INN]
    • 44EH625IUS
    • HY-101813
    • Inchi: InChI=1S/C15H13F3N2O2/c1-8-6-10(4-5-12(8)15(16,17)18)20-14(22)11(7-19)13(21)9-2-3-9/h4-6,9,21H,2-3H2,1H3,(H,20,22)/b13-11-
    • InChI-sleutel: GDHFOVCRYCPOTK-QBFSEMIESA-N
    • LACHT: C(/C(=C(\C1CC1)/O)/C(NC1C=CC(C(F)(F)F)=C(C)C=1)=O)#N

Berekende eigenschappen

  • Exacte massa: 310.093
  • Monoisotopische massa: 310.093
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 3
  • Complexiteit: 529
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal tautomers: 8
  • Topologisch pooloppervlak: 73.1A^2
  • XLogP3: 3.8
  • Oppervlakte lading: 0

Experimentele eigenschappen

  • Dichtheid: 1.441
  • Kookpunt: 408.7°C at 760 mmHg
  • Vlampunt: 201°C
  • Brekindex: 1.588

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